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molecular formula C8H9NO3 B8566404 2,6-dihydroxy-N-methylbenzamide

2,6-dihydroxy-N-methylbenzamide

Cat. No. B8566404
M. Wt: 167.16 g/mol
InChI Key: ITYRBQQQDCWEJL-UHFFFAOYSA-N
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Patent
US06972340B2

Procedure details

The mixture of 2,6-dihydroxybenzoate (168 mg, 1.0 mmol) and 2 M methylamine in THF (3 mL, 6.0 mmol) in a sealed tube was heated to 100° C. overnight. The reaction mixture was then concentrated under reduced pressure and purified on silica gel eluting with hexane/ethyl acetate (1:1) to provide titled compound (67 mg). MS (ESI(+)) m/e 168 (M+H)+; 1H NMR (300 MHz, DMSO-d6) 12.57(bs, 2H), 8.82 (bs, 1H), 7.14 (t, 1H), 6.35 (d, 2H), 2.85(d, 3H).
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([OH:11])[C:3]=1[C:4]([O-])=[O:5].[CH3:12][NH2:13].C1COCC1>>[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([OH:11])[C:3]=1[C:4]([NH:13][CH3:12])=[O:5]

Inputs

Step One
Name
Quantity
168 mg
Type
reactant
Smiles
OC1=C(C(=O)[O-])C(=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
3 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified on silica gel eluting with hexane/ethyl acetate (1:1)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)NC)C(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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